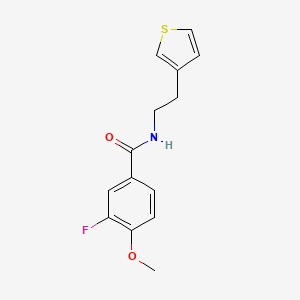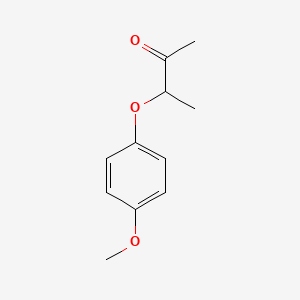
3-(4-Methoxyphenoxy)-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-Methoxyphenoxy)-2-butanone” is a chemical compound with the molecular formula C14H12O3 . It is also known as "3-(4-Methoxyphenoxy)benzaldehyde" .
Synthesis Analysis
The synthesis of compounds related to “this compound” has been studied. For instance, the synthesis of m-aryloxy phenols, which are similar in structure, has been explored . The synthesis starts with commercially available 3-bromophenol, which undergoes a cross-coupling reaction under bis(triphenylphosphine)palladium-catalyzed Suzuki conditions with 3- or 4-methoxybenzene boronic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods. For example, the structure can be viewed as a 2D Mol file or as a computed 3D SD file . Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis can be used to determine the molecular structure .
Chemical Reactions Analysis
The oxidation of a similar compound, “3-(4-methoxyphenoxy)-1,2-propanediol”, by bis(hydrogen periodato)argentate(III) complex anion has been studied . The major oxidation product of this compound has been identified as "3-(4-methoxyphenoxy)-2-ketone-1-propanol" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various methods. For instance, the molecular weight of the compound is 228.2433 .
科学的研究の応用
Environmental Impact and Degradation
The study by Aschmann, Arey, and Atkinson (2011) investigates the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a compound structurally related to 3-(4-Methoxyphenoxy)-2-butanone. This research is significant for understanding the environmental degradation and impact of similar compounds used in industrial applications. The reaction products and kinetics provide insights into the atmospheric lifespan and potential environmental fate of these chemicals, contributing to environmental science and pollution studies (Aschmann, Arey, & Atkinson, 2011).
Oxidative Degradation by Enzymatic Activity
Hwang, Lee, Ahn, and Park (2008) explored the manganese peroxidase-catalyzed oxidative degradation of vanillylacetone, which is structurally similar to this compound. Their findings demonstrate the enzymatic ability to cleave aromatic rings of phenolic compounds, offering potential applications in bioremediation and the development of green chemistry solutions for the degradation of environmental pollutants (Hwang, Lee, Ahn, & Park, 2008).
Photochemical Transformations
Plíštil, Šolomek, Wirz, Heger, and Klán (2006) reported on the photochemistry of related compounds, providing insight into the potential applications of this compound in photochemical processes. Their research on the photoinduced transformations could be relevant for understanding the photostability and photoactivation of similar compounds in various scientific and industrial applications, including the development of photoreactive materials (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).
Chemical Synthesis and Catalysis
Climent, Corma, Iborra, Mifsud, and Velty (2010) demonstrated a one-pot multistep synthesis process for fine chemicals, showcasing how similar compounds can be synthesized efficiently. This research highlights the potential of this compound in synthetic chemistry, particularly in processes aiming to reduce environmental impact through process intensification and the use of multifunctional catalysts (Climent, Corma, Iborra, Mifsud, & Velty, 2010).
Antioxidant and Biological Activities
Li and Seeram (2010) investigated maple syrup phytochemicals, identifying numerous phenolic compounds with antioxidant properties. While not directly studying this compound, their work on phenolic compounds sheds light on the potential for similar compounds to exhibit antioxidant and biological activities, contributing to food science and nutraceutical applications (Li & Seeram, 2010).
作用機序
Target of Action
It is structurally similar to pemafibrate , a selective peroxisome proliferator-activated receptor (PPAR)-α modulator. PPAR-α is a transcription factor predominantly expressed in the liver and serves as a molecular target for hypolipidemic fibrate drugs .
Mode of Action
Based on its structural similarity to pemafibrate, it may act by binding to ppar-α and regulating the expression of target genes that modulate lipid metabolism . This interaction could potentially lead to a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels .
Biochemical Pathways
Ppar-α, a potential target of this compound, is known to control hepatic lipid flux and improve plasma lipid profiles . Therefore, it is plausible that 3-(4-Methoxyphenoxy)-2-butanone may influence pathways related to lipid metabolism.
Result of Action
If it acts similarly to pemafibrate, it could potentially decrease plasma triglyceride levels and increase high-density lipoprotein cholesterol levels .
特性
IUPAC Name |
3-(4-methoxyphenoxy)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)9(2)14-11-6-4-10(13-3)5-7-11/h4-7,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCALIKFWVZYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2897566.png)
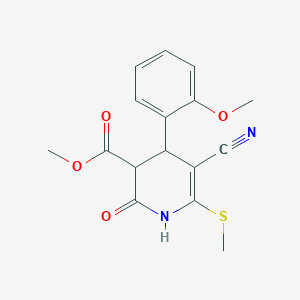

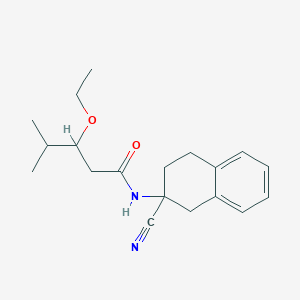
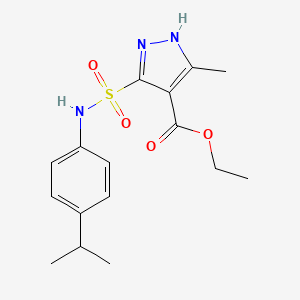
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2897574.png)
![N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2897575.png)
![(Z)-ethyl 2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2897578.png)
![tert-butyl 4-[(2S,3R)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B2897580.png)
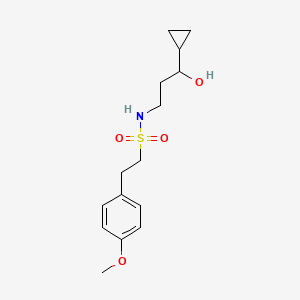
![N-(4-chlorophenyl)-N'-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B2897584.png)

![Ethyl 4-phenyl-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2897587.png)
